molecular formula C9H11ClN2O2 B12995560 2-Chloro-4-isobutylpyrimidine-5-carboxylic acid

2-Chloro-4-isobutylpyrimidine-5-carboxylic acid

Cat. No.: B12995560
M. Wt: 214.65 g/mol
InChI Key: NHSMUFGDMQIHHE-UHFFFAOYSA-N
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Description

2-Chloro-4-isobutylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 2-position, an isobutyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isobutylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Isobutylation: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base such as potassium carbonate (K2CO3).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isobutylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction Reactions: Carboxylates, alcohols, and other derivatives.

    Coupling Reactions: Biaryl compounds and other complex structures.

Scientific Research Applications

2-Chloro-4-isobutylpyrimidine-5-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isobutylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine-5-carboxylic acid: Similar structure but lacks the isobutyl group.

    4-Isobutylpyrimidine-5-carboxylic acid: Similar structure but lacks the chlorine atom.

    2,4-Dichloropyrimidine-5-carboxylic acid: Contains an additional chlorine atom at the 4-position.

Uniqueness

2-Chloro-4-isobutylpyrimidine-5-carboxylic acid is unique due to the presence of both the chlorine atom and the isobutyl group, which may confer specific chemical and biological properties

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chloro-4-(2-methylpropyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c1-5(2)3-7-6(8(13)14)4-11-9(10)12-7/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

NHSMUFGDMQIHHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NC=C1C(=O)O)Cl

Origin of Product

United States

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